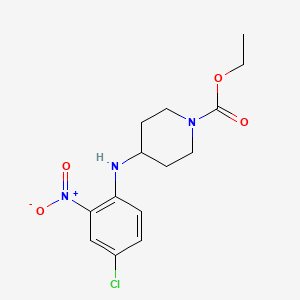
2,2',5-Tribromobiphenyl
Vue d'ensemble
Description
2,2’,5-Tribromobiphenyl is a polybrominated biphenyl, a group of synthetic organic compounds with 1-10 bromine atoms attached to biphenyl . It can be used as a flame retardant and is often incorporated into consumer products including appliances, electronics, and plastics .
Molecular Structure Analysis
The molecular formula of 2,2’,5-Tribromobiphenyl is C12H7Br3 . It has a molecular weight of 390.9 g/mol . The structure consists of two phenyl rings connected by a single bond, with bromine atoms substituted at the 2, 2’, and 5 positions .Physical And Chemical Properties Analysis
2,2’,5-Tribromobiphenyl is a solid substance that appears as a colorless to white powder . It has a predicted boiling point of 365.8±27.0 °C and a predicted density of 1.923±0.06 g/cm3 .Applications De Recherche Scientifique
2,2’,5-Tribromobiphenyl: A Comprehensive Analysis of Scientific Research Applications
Flame Retardancy in Consumer Products: 2,2’,5-Tribromobiphenyl, as part of the broader group of polybrominated biphenyls (PBBs), is used as a flame retardant. It is added to plastics in various consumer products like home appliances, textiles, and laptop cabinets to make them resistant to burning .
Analytical Chemistry and Instrument Calibration: This compound is used in analytical chemistry for instrument calibration in ion-exchange chromatography (IC) applications, which can be crucial for environmental or food analysis and quality control .
Environmental Health and Safety: The rapid analysis of PBBs, including 2,2’,5-Tribromobiphenyl, is significant for environmental health and safety. Methods have been established for their rapid analysis using advanced gas chromatography/mass spectrometry systems .
Medical Research: Some substituted PBBs have found application in medicine; however, specific uses of 2,2’,5-Tribromobiphenyl in medical research are not detailed in the available resources.
Toxicology and Carcinogenicity Studies: PBBs are studied for their toxic effects and potential carcinogenicity. 2,2’,5-Tribromobiphenyl may be used in research related to understanding these effects .
Mécanisme D'action
Target of Action
The primary target of 2,2’,5-Tribromobiphenyl is the Aryl Hydrocarbon Receptor (AhR) . AhR is a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates .
Biochemical Pathways
The activation of AhR by 2,2’,5-Tribromobiphenyl affects biochemical and endocrine pathways, cell cycle regulation, morphogenesis, and oxidative stress response
Pharmacokinetics
Given its chemical structure and low water solubility , it can be inferred that it may have low bioavailability and could accumulate in fatty tissues due to its lipophilic nature.
Result of Action
The activation of AhR by 2,2’,5-Tribromobiphenyl leads to the transcriptional upregulation of various genes . This can mediate biochemical and toxic effects of halogenated aromatic hydrocarbons . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,5-Tribromobiphenyl. For instance, its persistence in the environment can lead to bioaccumulation and biomagnification, potentially increasing its toxicity . .
Safety and Hazards
2,2’,5-Tribromobiphenyl is considered hazardous. It may cause skin irritation, damage to organs through prolonged or repeated exposure, and may be fatal if swallowed and enters airways . It’s also suspected of damaging fertility or the unborn child . Therefore, it’s important to handle this compound with care, using appropriate safety measures .
Orientations Futures
Propriétés
IUPAC Name |
1,4-dibromo-2-(2-bromophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3/c13-8-5-6-12(15)10(7-8)9-3-1-2-4-11(9)14/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDNWMCMGNRWET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074765 | |
| Record name | PBB 018 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',5-Tribromobiphenyl | |
CAS RN |
59080-34-1 | |
| Record name | 2,2',5-Tribromobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059080341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PBB 018 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',5-TRIBROMOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X971169NL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3'-chloro-6'-(cyclohexylamino)-](/img/structure/B1594597.png)